Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate
Description
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate is a pyrrolopyrimidine derivative featuring an acetoxyethyl substituent at the 4-position of the heterocyclic core. Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes like kinases . The ethyl acetate group in the target compound likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)5-8-7-3-4-11-10(7)13-6-12-8/h3-4,6H,2,5H2,1H3,(H,11,12,13) |
InChI Key |
FKMFGBCMEYPZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C=CNC2=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then converted to the desired ester. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key analogs and their structural distinctions are summarized below:
Biological Activity
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate, a compound with the CAS number 2308502-18-1, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine framework. The molecular formula is , and its structure allows for interactions with various biological targets.
Antiproliferative Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications to this compound can retain or enhance its activity against HeLa cells (cervical cancer) and other cancer types. The antiproliferative activity has been quantified with IC50 values ranging from to against various cancer cell lines, demonstrating its potential as an anticancer agent .
Inhibition of Kinases
This compound has been explored for its ability to inhibit specific kinases involved in cancer progression and other diseases. A study highlighted its potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), which is crucial in malaria pathogenesis. The compound displayed promising inhibitory activity with IC50 values between and against PfCDPK4 . Such inhibition could lead to novel treatments for malaria.
The biological activity of this compound is attributed to its ability to bind to target proteins involved in cell signaling pathways. Molecular docking studies suggest that the compound interacts with key amino acid residues in the active sites of kinases, leading to disrupted signaling pathways that promote cell proliferation and survival .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 cells compared to standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicated a favorable profile for further development .
- Antimalarial Potential : In vitro studies on pyrrolo[2,3-d]pyrimidines indicated their efficacy against Plasmodium falciparum, making them candidates for further exploration in antimalarial drug development .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
